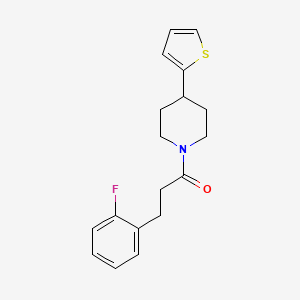![molecular formula C22H20ClN5O3 B2542844 3-(2-chlorobenzyl)-7-hydroxy-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 847336-21-4](/img/structure/B2542844.png)
3-(2-chlorobenzyl)-7-hydroxy-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that likely belongs to the class of purines, which are key components of many biological molecules, including DNA and RNA . The presence of a chlorobenzyl group and a phenyl group suggests that it might have unique chemical properties and potential applications in medicinal chemistry .
Molecular Structure Analysis
The compound likely has a complex three-dimensional structure due to the presence of multiple rings and functional groups. Detailed structural analysis would typically require experimental techniques such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the chlorobenzyl group might undergo nucleophilic substitution reactions, while the purine ring might participate in acid-base reactions .Scientific Research Applications
Anti-inflammatory Applications
A study by Kaminski et al. (1989) discussed the synthesis and anti-inflammatory activity of substituted analogues based on the pyrimidopurinedione ring system, highlighting their effectiveness in models of chronic inflammation comparable to naproxen. This suggests potential anti-inflammatory applications for related compounds, including the one of interest (Kaminski et al., 1989).
Synthesis and Structural Insights
Research by Simo et al. (1998) and Simo et al. (1995) focused on the synthesis of various purine-dione derivatives, offering insights into the chemical synthesis pathways and structural analysis of these compounds. Such studies are crucial for understanding the chemical behavior and potential modifications to enhance biological activities (Simo et al., 1998; Simo et al., 1995).
Anticancer Activity
Hayallah (2017) explored the design, molecular modeling, and synthesis of new purine-diones and pyridopyrimidine-diones with notable anticancer activity. This suggests the therapeutic potential of purine derivatives in cancer research and treatment (Hayallah, 2017).
Pharmacological Evaluation
A study by Chłoń-Rzepa et al. (2013) evaluated new 8-aminoalkyl derivatives of purine-2,6-dione for their affinity and pharmacological effects on serotonin receptors, hinting at the potential use of such compounds in treating psychiatric disorders (Chłoń-Rzepa et al., 2013).
Neurodegenerative Disease Treatment
Koch et al. (2013) and Brunschweiger et al. (2014) discussed the synthesis of tetrahydropyrimido[1,2-f]purine-diones and their evaluation as potential treatments for neurodegenerative diseases, emphasizing their multifaceted target approach. This indicates the compound's potential relevance in developing treatments for conditions like Parkinson's and Alzheimer's diseases (Koch et al., 2013; Brunschweiger et al., 2014).
Mechanism of Action
properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-7-hydroxy-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O3/c1-25-19-18(20(30)28(22(25)31)11-14-7-5-6-10-17(14)23)27-13-16(29)12-26(21(27)24-19)15-8-3-2-4-9-15/h2-10,16,29H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUBYEDBIZZTKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3Cl)N4CC(CN(C4=N2)C5=CC=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorobenzyl)-7-hydroxy-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dichlorophenoxy)-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2542762.png)
![4-[methyl(phenyl)sulfamoyl]-N-(2-phenoxyphenyl)benzamide](/img/structure/B2542764.png)
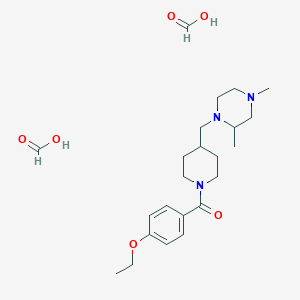
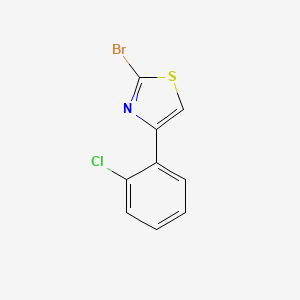
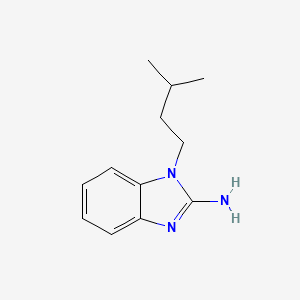
![Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/no-structure.png)
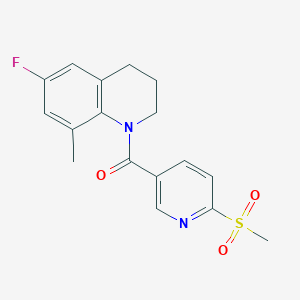
![3-Amino-2-[(2,4-dichlorophenoxy)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2542773.png)


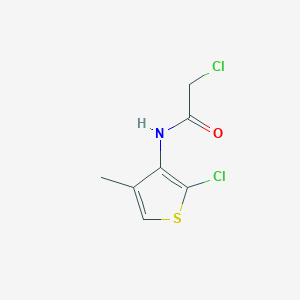
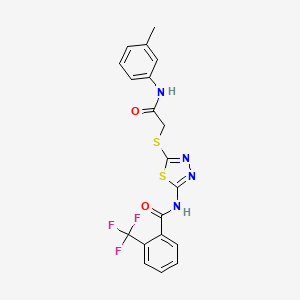
![Tert-butyl (3R)-3-[(2-methylpropan-2-yl)oxy]-5-oxopiperidine-1-carboxylate](/img/structure/B2542780.png)
